N-(3-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
N-(3-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name:
Vulcanchem
CAS No.:
313952-60-2
VCID:
VC0413161
InChI:
InChI=1S/C16H14ClN3S/c17-10-4-3-5-11(8-10)20-15-14-12-6-1-2-7-13(12)21-16(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20)
SMILES:
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)Cl
Molecular Formula:
C16H14ClN3S
Molecular Weight:
315.8g/mol
N-(3-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS No.: 313952-60-2
Main Products
VCID: VC0413161
Molecular Formula: C16H14ClN3S
Molecular Weight: 315.8g/mol
CAS No. | 313952-60-2 |
---|---|
Product Name | N-(3-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine |
Molecular Formula | C16H14ClN3S |
Molecular Weight | 315.8g/mol |
IUPAC Name | N-(3-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C16H14ClN3S/c17-10-4-3-5-11(8-10)20-15-14-12-6-1-2-7-13(12)21-16(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20) |
Standard InChIKey | YDUKMCXMOCKPQZ-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)Cl |
Canonical SMILES | C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)Cl |
PubChem Compound | 831273 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume